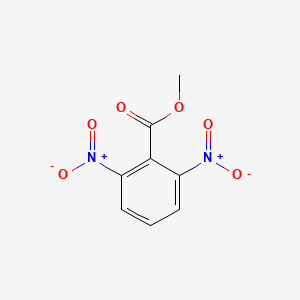

Methyl 2,6-dinitrobenzoate

Overview

Description

Methyl 2,6-dinitrobenzoate is a nitroaromatic compound with the molecular formula C8H6N2O6. It is a yellow crystalline powder widely used in various fields, including medical, environmental, and industrial research. This compound is synthesized by the nitration of methyl benzoate and is known for its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dinitrobenzoate can be synthesized from 2,6-dinitrobenzoic acid and dimethyl sulfate. The reaction typically involves the use of sodium hydrogencarbonate in acetone, with heating for 30 hours . The yield of this reaction is approximately 90% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dinitrobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or metal hydrides.

Substitution: Nucleophilic substitution reactions are common, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like sodium hydroxide or other nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can lead to the formation of methyl 2,6-diaminobenzoate .

Scientific Research Applications

Methyl 2,6-dinitrobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.

Biology: The compound has been studied for its potential biological activities, including antifungal properties.

Medicine: Research has explored its use in developing new pharmaceuticals with specific biological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,6-dinitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity against Candida albicans is attributed to a multi-target mechanism involving various cellular processes . The compound interferes with the synthesis of ergosterol, a crucial component of the fungal cell membrane .

Comparison with Similar Compounds

Methyl 3,5-dinitrobenzoate: Another nitroaromatic compound with similar chemical properties but different biological activities.

Ethyl 3,5-dinitrobenzoate: Known for its potent antifungal activity against various Candida species.

Propyl 3,5-dinitrobenzoate: Exhibits better biological activity profiles due to its short alkyl side chains.

Uniqueness: Methyl 2,6-dinitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Biological Activity

Methyl 2,6-dinitrobenzoate (MDNB) is a compound of significant interest in biological research due to its antifungal properties, particularly against Candida albicans. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : CHNO

- Molecular Weight : 226.14 g/mol

- CAS Number : 42087-82-1

MDNB primarily exhibits antifungal activity by targeting Candida albicans, a pathogenic yeast responsible for various infections in humans. The compound operates through a multi-target antifungal mechanism , which involves:

- Inhibition of Growth : MDNB has demonstrated minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM , effectively inhibiting the growth of multiple C. albicans strains .

- Biochemical Interactions : The presence of nitro groups allows MDNB to act as an electrophile, reacting with nucleophiles within microbial metabolic pathways.

Research Findings

Recent studies have explored the biological activity of MDNB and its derivatives. Below is a summary table of findings related to its antifungal efficacy:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Candida albicans | 0.27 - 1.10 mM | Multi-target antifungal |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 0.52 mM | Ergosterol synthesis interference |

| Propyl 3,5-dinitrobenzoate | Candida krusei | 4.16 mM | Disruption of fungal cell membrane |

Case Studies

- Antifungal Activity Assessment : A study investigating the antifungal properties of MDNB and its nanoemulsion form (MDNB-NE) revealed that both forms inhibited the growth of all tested strains of C. albicans, confirming the compound's potential as an effective antifungal agent .

- Mechanistic Insights : Molecular modeling studies suggested that MDNB interacts with multiple cellular targets within C. albicans, leading to alterations in gene expression and enzyme activity, thereby disrupting normal cellular function .

Applications in Industry

MDNB is not only relevant in biological research but also has applications in:

Properties

IUPAC Name |

methyl 2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFTJSIVVNRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318881 | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42087-82-1 | |

| Record name | 42087-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.